molecular formula C18H26N2O4 B2435319 N1-(2,3-dimethylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide CAS No. 2177365-76-1

N1-(2,3-dimethylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide

Cat. No.: B2435319
CAS No.: 2177365-76-1
M. Wt: 334.416
InChI Key: LGYPNOSRIOIVDT-UHFFFAOYSA-N
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Description

N1-(2,3-dimethylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a dimethylphenyl group, a hydroxyethoxy group, and a cyclopentylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide typically involves multiple steps. One common method includes the reaction of 2,3-dimethylaniline with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 1-(2-hydroxyethoxy)cyclopentylmethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N1-(2,3-dimethylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2,3-dimethylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-N’-[2-(2-hydroxyethoxy)ethyl]ethanediamide
  • 1-(2-hydroxyethoxy)-2,3-dimethylbenzene
  • Cyclopentylmethylamine derivatives

Uniqueness

N1-(2,3-dimethylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-13-6-5-7-15(14(13)2)20-17(23)16(22)19-12-18(24-11-10-21)8-3-4-9-18/h5-7,21H,3-4,8-12H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYPNOSRIOIVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2(CCCC2)OCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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